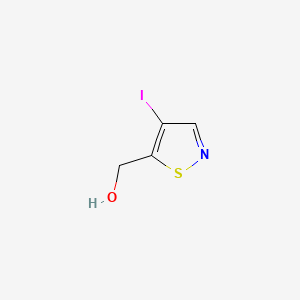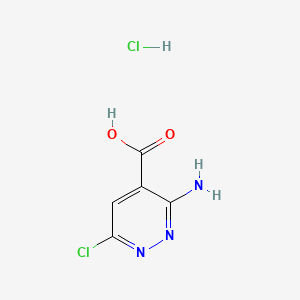![molecular formula C12H21NO2 B13592887 Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-isopropyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-azabicyclo[3.1.1]heptanes, including ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles . This method involves the use of reducing agents under controlled conditions to achieve the desired bicyclic structure. Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound may involve scalable approaches such as the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing large quantities of 3-azabicyclo[3.1.1]heptanes . The use of photocatalytic reactions also offers a promising route for industrial synthesis due to its mild conditions and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents for the reduction of nitriles, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while oxidation reactions can produce ketones or aldehydes. Substitution reactions can introduce various functional groups into the bicyclic structure, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research. In medicinal chemistry, it is used as a bioisostere for meta-substituted benzenes and pyridines, which can improve the metabolic stability and lipophilicity of drug candidates . In organic synthesis, it serves as a versatile building block for the construction of complex molecules. Additionally, its unique structural properties make it a valuable tool for studying the mechanisms of various chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can also act as a ligand for certain receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared to other similar compounds such as 3-azabicyclo[3.1.0]hexane derivatives and 3-substituted 6-azabicyclo[3.1.1]heptanes These compounds share similar structural features but differ in their specific substituents and functional groups The unique combination of the isopropyl group and the ethyl ester in ethyl 5-isopropyl-3-azabicyclo[31
List of Similar Compounds:- 3-Azabicyclo[3.1.0]hexane derivatives
- 3-Substituted 6-azabicyclo[3.1.1]heptanes
These compounds are often used as analogs in drug design and organic synthesis due to their similar structural properties and reactivity.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
ethyl 5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-4-15-10(14)12-5-11(6-12,9(2)3)7-13-8-12/h9,13H,4-8H2,1-3H3 |
Clé InChI |
MSNXMXJXODZQIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(CNC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


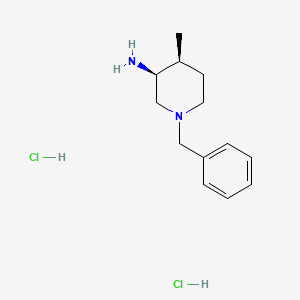
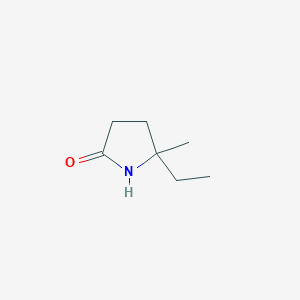
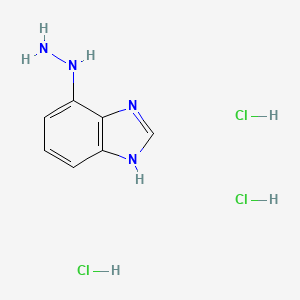
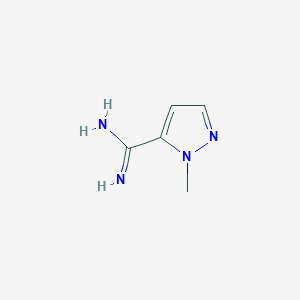
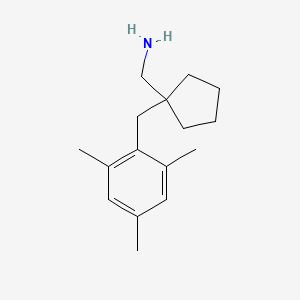
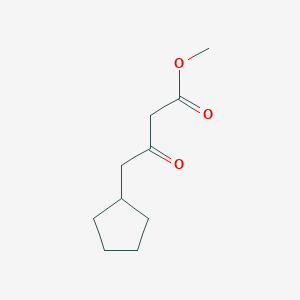
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
